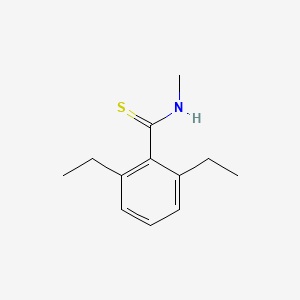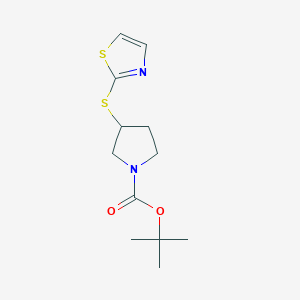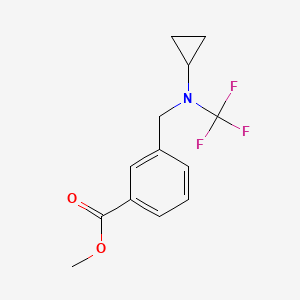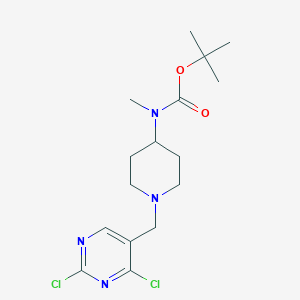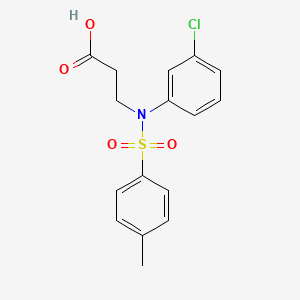
N-(3-Chlorophenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid is an organic compound that features a propanoic acid backbone with a 3-chlorophenyl and a tosylamino group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid typically involves the following steps:
Formation of the Tosylamino Intermediate: The tosylation of an amine group is achieved by reacting the amine with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with 3-Chlorophenyl Group: The tosylamino intermediate is then coupled with a 3-chlorophenyl group using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interactions of tosylamino derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid involves its interaction with specific molecular targets. The tosylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The 3-chlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
3-(3-Chlorophenyl)propanoic acid: Lacks the tosylamino group, which may result in different biological activity.
3-(N-(4-chlorophenyl)-N-tosylamino)propanoic acid: Similar structure but with a 4-chlorophenyl group, which can affect its reactivity and interactions.
3-(N-(3-bromophenyl)-N-tosylamino)propanoic acid: Contains a bromine atom instead of chlorine, potentially altering its chemical properties.
Uniqueness
3-(N-(3-chlorophenyl)-N-tosylamino)propanoic acid is unique due to the presence of both the 3-chlorophenyl and tosylamino groups, which confer specific chemical and biological properties
特性
CAS番号 |
66737-56-2 |
|---|---|
分子式 |
C16H16ClNO4S |
分子量 |
353.8 g/mol |
IUPAC名 |
3-(3-chloro-N-(4-methylphenyl)sulfonylanilino)propanoic acid |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-5-7-15(8-6-12)23(21,22)18(10-9-16(19)20)14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,19,20) |
InChIキー |
DTAFRSSVBSUCSC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
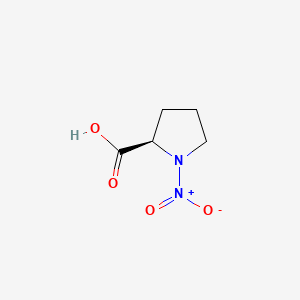
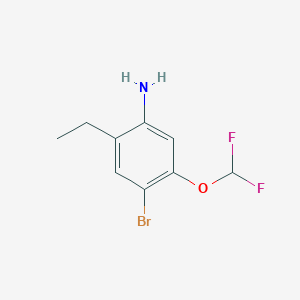
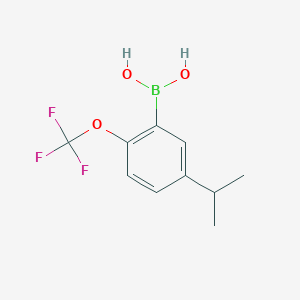
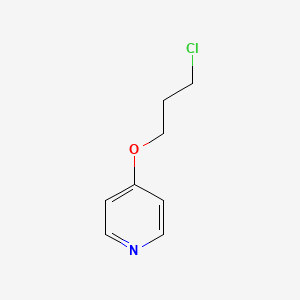
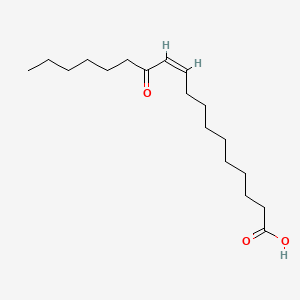

![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
